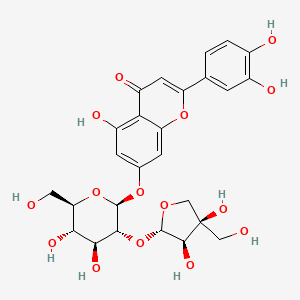

Graveobioside A

Description

This compound has been reported in Capsicum annuum and Centaurea cyanus with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-18-20(33)21(34)22(41-25-23(35)26(36,8-28)9-37-25)24(40-18)38-11-4-14(31)19-15(32)6-16(39-17(19)5-11)10-1-2-12(29)13(30)3-10/h1-6,18,20-25,27-31,33-36H,7-9H2/t18-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXNEFJASLJGTK-YRCFQSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201107 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506410-53-3 | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506410-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-O-[2-(β-D-apiofuranosyl)-β-D-glucopyranoside] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Graveobioside A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Graveobioside A, a naturally occurring flavonoid glycoside. It covers its chemical structure, physicochemical properties, and established protocols for its preparation, alongside a discussion of its potential biological context based on the broader class of flavonoids.

Chemical Identity and Structure

This compound is classified as an anthoxanthin glycoside and, more specifically, a flavonoid-3-O-glycoside.[1][2][3] Its chemical structure consists of a luteolin (B72000) aglycone attached to a disaccharide moiety. The systematic IUPAC name for this compound is 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one.[4] It has been identified in plants such as Capsicum annuum and Centaurea cyanus.[4]

The structural classification of this compound is detailed in the diagram below.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for experimental design, including dosage calculations and formulation development.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₅ | [1][4] |

| Molecular Weight | 580.49 g/mol | [1][5] |

| Monoisotopic MW | 580.142820226 Da | [2] |

| CAS Number | 506410-53-3 | [1][4] |

| Appearance | Solid, Off-white to light yellow | [1] |

| Canonical SMILES | O=C1C2=C(O)C=C(O[C@H]3--INVALID-LINK----INVALID-LINK--O3)O">C@@HO[C@@]4([H])--INVALID-LINK--(O)CO4">C@@HO)C=C2OC(C5=CC(O)=C(O)C=C5)=C1 | [1][5] |

| InChI Key | YSXNEFJASLJGTK-UHFFFAOYSA-N | [2][3] |

Solubility and Stock Solution Preparation

Proper dissolution is critical for the bioactivity and reliability of experimental results. This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[5]

Table 2: In Vitro Solubility and Stock Solution Preparation

| Solvent | Concentration | Mass (for 1 mL) | Mass (for 5 mL) | Mass (for 10 mL) |

| DMSO | 1 mM | 1.7227 mg | 8.6134 mg | 17.2268 mg |

| 5 mM | 0.3445 mg | 1.7227 mg | 3.4454 mg | |

| 10 mM | 0.1723 mg | 0.8613 mg | 1.7227 mg | |

| 100 mg/mL (172.27 mM) | - | - | - | |

| Data derived from MedChemExpress and GlpBio.[1][5] It is noted that for high concentrations in DMSO, ultrasonic assistance may be needed.[1] Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] |

Storage Recommendations:

-

In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Solid form: Store at 4°C, protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot the stock solution after preparation.[1]

Experimental Protocols: In Vivo Formulations

For in vivo studies, specific solvent systems are required to ensure bioavailability and subject safety. The following protocols yield a clear solution with a solubility of at least 2.5 mg/mL (4.31 mM).[1]

Protocol 1: PEG300, Tween-80, Saline Formulation

-

Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

To prepare a 1 mL working solution as an example:

-

Start with 100 µL of a 25.0 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of Saline to reach the final volume of 1 mL.[1]

-

Protocol 2: SBE-β-CD Formulation

-

Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

Protocol 3: Corn Oil Formulation

-

Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% Corn Oil.[1]

For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its classification as a flavonoid provides a basis for predicting its biological activities. Flavonoids are a well-studied class of plant secondary metabolites known to modulate numerous cell signaling pathways.[6][7]

Research on various flavonoids has demonstrated their ability to affect key proteins involved in cell cycle regulation and apoptosis in cancer cells.[6] Furthermore, flavonoids can influence major cell survival signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt/protein kinase B (PKB)

-

Mitogen-activated protein kinase (MAPK)

-

Protein kinase C (PKC)[7]

The modulatory actions of flavonoids on these pathways can alter the phosphorylation state of target molecules and affect gene expression, contributing to their neuroprotective, cardioprotective, and anti-inflammatory effects.[7] A generalized model of flavonoid interaction with these pathways is depicted below.

Further research is necessary to elucidate the specific molecular targets and signaling cascades directly modulated by this compound. The information presented here serves as a foundational guide for professionals engaged in natural product research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound this compound (FDB017829) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038469) [hmdb.ca]

- 4. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Graveobioside A: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavone (B191248) glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it is anticipated to possess antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the natural sources of this compound, its distribution across various plant families, quantitative data on its presence in select species, and comprehensive experimental protocols for its isolation and identification. Furthermore, this document explores the potential signaling pathways through which this compound may exert its biological effects, offering valuable insights for researchers and professionals in drug development.

Natural Sources and Plant Distribution

This compound has been identified in a select number of plant species across different families, indicating a somewhat specific but distributed presence in the plant kingdom. The primary plant families known to contain this compound are the Apiaceae, Solanaceae, and Asteraceae.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) Containing this compound |

| Apiaceae | Apium | graveolens | Celery | Seeds, Seed Husks, Leaves[1][2][3] |

| Solanaceae | Capsicum | annuum | Bell Pepper | Leaves, Fruits[1][4] |

| Asteraceae | Centaurea | cyanus | Cornflower | Flowers, Shoots[4][5] |

| Asteraceae | Baccharis | sarothroides | Desert Broom | - |

The distribution of these plants is widespread. Apium graveolens is cultivated globally. Capsicum annuum varieties are native to the Americas but are now cultivated worldwide. Centaurea cyanus is native to Europe and has been introduced to other continents. Baccharis sarothroides is native to the southwestern United States and northwestern Mexico.

Quantitative Analysis of this compound

Quantitative data on the concentration of this compound in its natural sources is crucial for evaluating their potential for extraction and for understanding its ecological role. While comprehensive data across all sources is not yet available, some studies have quantified its presence, particularly in celery seeds.

Table 2: Quantitative Data of this compound in Apium graveolens (Celery) Seeds

| Geographic Origin of Celery Seeds | This compound Content (mg/g of n-butanol fraction) |

| Shandong, China | Highest concentration observed |

| Jiangsu, China | Lowest concentration observed |

Note: A study on celery seeds from different regions in China revealed significant variations in the content of flavone glycosides, with this compound being the most abundant[6]. The highest total flavone glycoside content was found in samples from Shandong (553.01 mg/g), while the lowest was in samples from Jiangsu (154.96 mg/g)[6].

Further research is required to establish the precise concentrations of this compound in other plant sources and in different plant parts to facilitate the selection of optimal materials for extraction.

Experimental Protocols

The isolation and identification of this compound from plant materials involve a multi-step process encompassing extraction, purification, and structural elucidation.

I. Extraction of this compound from Apium graveolens (Celery) Leaves

This protocol is adapted from a study on the isolation of phenolic compounds from celery leaves[2][7].

1. Plant Material Preparation:

-

Fresh celery leaves are collected, washed, and dried in a well-ventilated area, shielded from direct sunlight.

-

The dried leaves are ground into a fine powder.

2. Extraction:

-

The powdered leaves are macerated with 70% ethanol (B145695) at a 1:10 solid-to-solvent ratio for 24 hours at room temperature.

-

The extraction process is repeated three times to ensure maximum yield.

-

The collected extracts are filtered and combined.

-

The solvent is evaporated under reduced pressure to obtain the crude extract.

3. Purification:

-

Polyamide Column Chromatography: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a polyamide column. The column is eluted with a gradient of ethanol in water, starting from a low to a high concentration of ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and further purified using a preparative HPLC system with a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

II. Identification and Structural Elucidation

1. High-Performance Liquid Chromatography (HPLC-UV):

-

Analytical HPLC with a C18 column and a UV detector is used to determine the purity of the isolated compound and for quantitative analysis. The detection wavelength is typically set around 340-350 nm for flavones.

2. Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the isolated compound. Tandem MS (MS/MS) is used to obtain fragmentation patterns, which provide structural information about the aglycone and the glycosidic linkages.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of this compound. The spectral data provides detailed information about the proton and carbon environments in the molecule, allowing for the confirmation of the luteolin (B72000) aglycone and the apiosyl-glucoside sugar moiety. A study on Centaurea cyanus provided the following NMR data for this compound[2].

¹H NMR (500 MHz, DMSO-d₆) δ: 7.46 (d, J = 8.3 Hz, 1H), 7.43 (d, J = 2.3 Hz, 1H), 6.91 (d, J = 8.3 Hz, 1H), 6.77 (d, J = 2.1 Hz, 1H), 6.76 (s, 2H), 6.44 (d, J = 2.2 Hz, 1H), 5.36 (d, J = 1.3 Hz, 1H), 5.19 (d, J = 7.2 Hz, 1H), 3.18–3.92 (m, 11H).

¹³C NMR (126 MHz, DMSO-d₆) δ: 181.88, 164.44, 162.65, 161.15, 156.89, 149.89, 145.75, 121.36, 119.17, 115.96, 113.53, 108.68, 105.33, 103.16, 99.29, 98.01, 94.63, 79.27, 76.98, 76.73, 76.02, 75.66, 73.97, 69.75, 64.20, 60.50.

Potential Signaling Pathways and Biological Activities

Flavonoids, as a class of compounds, are well-documented for their antioxidant and anti-inflammatory properties. While specific studies on the signaling pathways modulated by this compound are limited, its aglycone, luteolin, has been shown to influence key inflammatory and antioxidant pathways. It is plausible that this compound exerts its effects through similar mechanisms.

I. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Many flavonoids have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines and mediators. Luteolin, the aglycone of this compound, has been reported to suppress the activation of NF-κB and modulate MAPK signaling. It is hypothesized that this compound may also possess the ability to interfere with these pathways, contributing to its potential anti-inflammatory effects.

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

II. Antioxidant Activity: Radical Scavenging and Enzyme Modulation

The antioxidant activity of flavonoids is attributed to their ability to directly scavenge free radicals and to modulate the activity of antioxidant enzymes. The phenolic hydroxyl groups in the structure of this compound are likely responsible for its radical-scavenging properties. Furthermore, flavonoids can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby bolstering the cellular defense against oxidative stress.

Caption: Proposed antioxidant mechanisms of this compound.

Conclusion

This compound is a naturally occurring flavonoid glycoside with a defined distribution in several plant families, most notably Apiaceae, Solanaceae, and Asteraceae. Celery seeds have been identified as a particularly rich source. This guide has provided a comprehensive overview of its natural sources, quantitative data, and detailed experimental protocols for its extraction and characterization. While the precise signaling pathways modulated by this compound require further investigation, its structural similarity to other bioactive flavonoids suggests potential anti-inflammatory and antioxidant activities through the inhibition of NF-κB and MAPK pathways and by bolstering cellular antioxidant defenses. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential applications in human health.

Experimental Workflow Diagrams

Caption: General workflow for the extraction and identification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detection and Quantification of Glycosylated Flavonoid Malonates in Celery, Chinese Celery, and Celery Seed by LC-DAD-ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization and quantitation of antioxidant constituents of sweet pepper (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Capacities and Enzymatic Inhibitory Effects of Different Solvent Fractions and Major Flavones from Celery Seeds Produced in Different Geographic Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, purification, and identification of the main phenolic compounds from leaves of celery (Apium graveolens L. var. dulce Mill./Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Graveobioside A: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Graveobioside A: Physicochemical Properties, Biological Activities, and Experimental Protocols

This technical guide provides an in-depth analysis of this compound, a flavonoid glycoside, for researchers, scientists, and drug development professionals. This document summarizes its core chemical data, explores its potential biological activities, and details relevant experimental methodologies.

Core Data: CAS Number and Molecular Weight

This compound is a naturally occurring flavonoid found in various plants, including celery (Apium graveolens).[1][2][3] Key identification and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 506410-53-3 | N/A |

| Molecular Weight | 580.49 g/mol | N/A |

| Molecular Formula | C₂₆H₂₈O₁₅ | N/A |

Biological Activities and Signaling Pathways

As a flavonoid, this compound is anticipated to possess antioxidant and anti-inflammatory properties, common to this class of phytochemicals.[4][5] Flavonoids are known to exert their effects through various cellular signaling pathways. While direct experimental evidence for this compound is still emerging, the activities of structurally related flavonoids suggest potential modulation of key inflammatory and oxidative stress pathways, such as NF-κB and MAPK signaling.[5][6][7][8][9][10][11]

Potential Anti-inflammatory Effects via NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB and its translocation to the nucleus, where it induces the expression of inflammatory genes. Flavonoids have been shown to interfere with this pathway at multiple points.[7][8][9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, purification, and identification of the main phenolic compounds from leaves of celery (Apium graveolens L. var. dulce Mill./Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill. ) Fuss, Allium cepa L., respectively [sid.ir]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Graveobioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside, is a naturally occurring compound found in various plants, notably in celery (Apium graveolens). As a member of the flavonoid family, it is recognized for its potential biological activities, which are a subject of ongoing research. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its study, and an exploration of its potential biological significance.

Physicochemical Properties

This compound is structurally identified as Luteolin-7-O-(2-β-D-apiosyl-(1→2)-β-D-glucoside). Its chemical structure consists of a luteolin (B72000) aglycone attached to a disaccharide moiety. The presence of multiple hydroxyl groups and sugar residues contributes to its polarity and solubility characteristics.

Structural and Molecular Data

| Property | Value | Reference |

| Molecular Formula | C26H28O15 | [1][2] |

| Molecular Weight | 580.49 g/mol | [1][2] |

| Monoisotopic Mass | 580.14282018 Da | [2] |

| CAS Number | 506410-53-3 | [3] |

| Chemical Name | 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | [3] |

| Appearance | Powder | - |

| Melting Point | 259-261 °C |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | - |

| Methanol (B129727) | Soluble | - |

| Ethanol | Soluble | - |

| DMSO | Soluble | - |

| Pyridine | Soluble | - |

Spectral Data

The structural elucidation of this compound has been confirmed through 1H and 13C NMR spectroscopy. The following data was reported from spectra recorded in DMSO-d6.[4][5]

1H NMR (600 MHz, DMSO-d6) δ (ppm): 7.41 (d, J = 8.7 Hz, 2H), 6.86 (d, J = 7.8 Hz, 1H), 6.76 (d, J = 11.6 Hz, 1H), 6.71 (s, 1H), 6.40 (d, J = 9.1 Hz, 1H), 5.33 (s, 1H), 5.15 (d, J = 7.4 Hz, 1H), 5.05 (d, J = 7.5 Hz, 1H), 3.89 (d, J = 9.4 Hz, 1H), 3.72 (s, 1H), 3.69 (d, J = 10.7 Hz, 2H), 3.63 (d, J = 9.3 Hz, 1H), 3.52 - 3.39 (m, 5H), 3.36 (dd, J = 14.0, 7.0 Hz, 1H), 3.32 - 3.21 (m, 3H), 3.16 (dd, J = 14.5, 7.4 Hz, 2H).[4]

13C NMR (151 MHz, DMSO-d6) δ (ppm): 182.07, 164.54, 164.30, 161.89, 157.70, 150.10, 146.14, 121.92, 119.41, 116.43, 113.78, 104.12, 103.29, 99.24, 94.26.[4]

High-resolution mass spectrometry is utilized to confirm the molecular weight and elemental composition of this compound. The deprotonated molecular ion [M-H]- is typically observed in negative ion mode ESI-MS.

Experimental Protocols

Isolation and Purification of this compound from Celery Seeds

Methodology:

-

Extraction: Powdered celery seeds are subjected to reflux extraction with ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[6]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the solvent, yielding a crude extract.[6]

-

Solvent Partitioning: The crude extract is then partitioned between dichloromethane (DCM) and water. The solid material, which contains the more polar flavonoid glycosides, is collected. This solid is subsequently dissolved in water and partitioned with n-butanol. The n-butanol layer, which will contain the enriched flavonoid glycosides, is collected.[6]

-

Chromatographic Purification: The enriched n-butanol fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is commonly used with a gradient elution of methanol and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

Purpose: To analyze the purity of this compound fractions and for quantification.

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).

-

Detection: UV detector at a wavelength of approximately 340-350 nm, which is characteristic for flavones.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Antioxidant Activity Assays

The antioxidant potential of flavonoids like this compound can be assessed using various in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.

Biological Activity and Signaling Pathways

Specific studies detailing the direct effects of this compound on cellular signaling pathways are limited. However, the biological activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside have been investigated, providing insights into the potential mechanisms of this compound. Flavonoids are known to modulate key inflammatory and antioxidant signaling pathways such as NF-κB and MAPK.[7][8][9][10][11][12][13][14]

Potential Anti-inflammatory Effects via NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on luteolin and its glycosides have shown inhibitory effects on this pathway.[8][9][10][14]

It is hypothesized that this compound, similar to other luteolin glycosides, may inhibit the phosphorylation of IκBα, an inhibitor of NF-κB. This would prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[8][9][10]

Potential Antioxidant Effects via MAPK/Nrf2 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to external stimuli, including oxidative stress. The Nrf2 pathway is a key regulator of the antioxidant response. Luteolin and luteolin-7-O-glucoside have been shown to modulate MAPK signaling to enhance the antioxidant potential of cells.[7][12]

This compound may activate MAPK pathways such as p38 and JNK, leading to the phosphorylation and release of Nrf2 from its inhibitor Keap1. Translocated Nrf2 can then bind to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[7]

Conclusion and Future Directions

This compound is a flavonoid with well-defined physicochemical properties. While its biological activities have not been extensively studied directly, research on its aglycone and related glycosides suggests potential anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Future research should focus on:

-

Developing and publishing a standardized, detailed protocol for the isolation and purification of this compound to facilitate further studies.

-

Investigating the specific effects of pure this compound on the NF-κB and MAPK signaling pathways in various cell models.

-

Conducting in vivo studies to evaluate the bioavailability, metabolism, and efficacy of this compound in animal models of inflammatory and oxidative stress-related diseases.

This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on this compound and highlighting areas for future investigation into its therapeutic potential.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0038469) [hmdb.ca]

- 2. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review of the Antioxidant Activity of Celery (Apium graveolens L) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Antioxidant Capacities and Enzymatic Inhibitory Effects of Different Solvent Fractions and Major Flavones from Celery Seeds Produced in Different Geographic Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Graveobioside A: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside, is a natural compound of interest for its potential therapeutic applications. A thorough understanding of its solubility in various solvents is fundamental for its extraction, purification, formulation, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details relevant experimental protocols for its dissolution, and presents a generalized workflow for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The following table summarizes the quantitative data available from various sources.

| Solvent/Solvent System | Concentration | Temperature | Method | Reference |

| Water | 7863 mg/L | 25 °C | Estimated | [1] |

| Water | 1.77 g/L | Not Specified | ALOGPS Prediction | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.31 mM) | Not Specified | Not Specified | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.31 mM) | Not Specified | Not Specified | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.31 mM) | Not Specified | Not Specified | [3] |

| Chloroform | Soluble | Not Specified | Not Specified | [4] |

| Dichloromethane | Soluble | Not Specified | Not Specified | [4] |

| Ethyl Acetate | Soluble | Not Specified | Not Specified | [4] |

| DMSO | Soluble | Not Specified | Not Specified | [4][5] |

| Acetone | Soluble | Not Specified | Not Specified | [4] |

| Pyridine | Soluble | Not Specified | Not Specified | [5] |

| Methanol | Soluble | Not Specified | Not Specified | [5] |

| Ethanol | Soluble | Not Specified | Not Specified | [5] |

Experimental Protocols for Solubility Determination

Detailed experimental procedures are crucial for reproducing and building upon existing solubility data. The following section outlines protocols relevant to the dissolution of this compound.

Protocol 1: Preparation of a Stock Solution in a DMSO-Based Vehicle[3]

This protocol is suitable for preparing a stock solution for in vitro or in vivo studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline solution

Procedure:

-

To prepare the solvent mixture, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the desired amount of this compound to the solvent mixture.

-

To aid dissolution, the mixture can be subjected to heating and/or sonication.[3] This is particularly useful if precipitation or phase separation is observed.

-

The resulting clear solution will have a this compound concentration of at least 2.5 mg/mL.[3]

Protocol 2: General Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Materials:

-

This compound (solid)

-

Solvent of interest

-

Shaking incubator or orbital shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the container in a shaking incubator set to a constant temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the kinetic solubility of a test compound like this compound, a common practice in early drug discovery.

Caption: A generalized workflow for kinetic solubility determination.

References

- 1. This compound, 63808-23-1 [thegoodscentscompany.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038469) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:506410-53-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS:506410-53-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Graveobioside A: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Graveobioside A, a flavonoid glycoside identified as Luteolin (B72000) 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside), is a natural compound found in various plants.[1] While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural relationship to the well-studied flavone (B191248) luteolin and its glycoside, luteolin-7-O-glucoside, allows for informed predictions of its potential pharmacological effects. This technical guide synthesizes the current understanding of flavonoids and the known bioactivities of closely related compounds to provide a comprehensive theoretical framework for the potential therapeutic applications of this compound. This document outlines predicted activities, details general experimental protocols for validation, and visualizes potential signaling pathways.

Introduction to this compound

This compound is a member of the flavonoid family, a large group of polyphenolic compounds ubiquitously present in plants.[2] Flavonoids are recognized for their diverse health benefits, which are attributed to their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The fundamental structure of this compound consists of the aglycone luteolin linked to a disaccharide moiety. The biological activity of flavonoid glycosides can be influenced by the nature and position of the sugar attachments, which affect their bioavailability and metabolism.

Predicted Biological Activities

Based on the extensive research conducted on luteolin and luteolin-7-O-glucoside, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential effects, supported by data from its close structural analogs.

Anti-Inflammatory Activity

Flavonoids, including luteolin and its glycosides, are known to possess potent anti-inflammatory properties.[3][4] They are thought to exert these effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Predicted Mechanism of Action: this compound is likely to inhibit inflammatory responses by targeting pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[3] Inhibition of these pathways would lead to a downstream reduction in the expression and secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

Supporting Evidence from Related Compounds: Luteolin and luteolin-7-O-glucoside have been demonstrated to downregulate the production of these inflammatory cytokines in various in vitro and in vivo models.[3]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Predicted Mechanism of Action: The polyphenolic structure of this compound, inherited from its luteolin backbone, is expected to confer significant antioxidant activity. The hydroxyl groups on the B-ring are particularly important for donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Supporting Evidence from Related Compounds: In vitro studies on luteolin and other flavonoid glycosides have consistently demonstrated their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6]

Anticancer Activity

A growing body of evidence suggests that flavonoids can inhibit the proliferation of cancer cells and induce apoptosis.[7] These effects are often attributed to their interaction with multiple signaling pathways involved in cancer progression.

Predicted Mechanism of Action: this compound may exert anticancer effects by modulating cell cycle regulation, inducing apoptosis, and inhibiting angiogenesis. Key signaling pathways that could be targeted include the PI3K/Akt and STAT3 pathways.[8][9]

Supporting Evidence from Related Compounds: Luteolin has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.[8]

Antimicrobial Activity

Flavonoids have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11]

Predicted Mechanism of Action: The potential antimicrobial action of this compound may involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism.[12]

Supporting Evidence from Related Compounds: Studies on various flavonoids have demonstrated their inhibitory effects against both Gram-positive and Gram-negative bacteria.[11][13]

Enzyme Inhibition

Certain flavonoids are known to inhibit the activity of various enzymes involved in disease pathogenesis.

Predicted Mechanism of Action: this compound could potentially inhibit enzymes such as α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes, and acetylcholinesterase, which is a target in Alzheimer's disease therapy.[14][15]

Supporting Evidence from Related Compounds: Various flavonoid derivatives have been screened for their enzyme inhibitory potential, with many showing promising results.

Quantitative Data on Related Compounds

| Compound | Biological Activity | Assay | Cell Line/Model | IC50 / Activity | Reference |

| Luteolin | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | ~10 µM | [3] |

| Luteolin | Anticancer | Cell proliferation | Breast cancer cells (e.g., MCF-7, MDA-MB-231) | 10-50 µM | [8] |

| Luteolin-7-O-glucoside | Anti-inflammatory | STAT3 Inhibition | Endothelial cells | - | [16][17] |

| Luteolin-7-O-glucoside | Antioxidant | ROS Scavenging | Cellular models | - | [3] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to validate the predicted biological activities of this compound.

Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) or DMSO and serially diluted to obtain a range of concentrations.

-

Reaction Mixture: 100 µL of each dilution is mixed with 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from the dose-response curve.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells).

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Visualization of Predicted Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that are likely modulated by this compound, based on the known activities of luteolin and related flavonoids.

Caption: Predicted Anti-Inflammatory Signaling Pathway of this compound.

Caption: Predicted Anticancer Signaling Pathway of this compound.

Conclusion and Future Directions

This compound, as a luteolin glycoside, holds considerable promise as a bioactive compound with potential applications in the management of inflammatory diseases, cancer, and conditions associated with oxidative stress. However, the current body of scientific literature lacks specific data on its biological activities. The information presented in this guide, extrapolated from closely related compounds, provides a strong rationale for further investigation.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound to enable precise biological testing.

-

In Vitro Bioassays: Systematically evaluating its anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities to determine specific IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety profile.

A dedicated research effort is necessary to unlock the full therapeutic potential of this compound and to translate the promising profile of its flavonoid class into specific, evidence-based applications.

References

- 1. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038469) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical studies of natural flavonoids in inflammatory bowel disease based on macrophages: a systematic review with meta-analysis and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nature's weapons: Bioactive compounds as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of flavonoid and resveratrol chemical libraries reveals abyssinone II as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents [scielo.org.mx]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Graveobioside A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveobioside A, a flavonoid glycoside belonging to the flavone (B191248) subclass, has garnered scientific interest for its potential therapeutic applications. As a derivative of luteolin (B72000), it is anticipated to share a spectrum of pharmacological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the known and extrapolated pharmacological properties of this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a naturally occurring flavonoid found in various plant species, notably in celery (Apium graveolens) and other members of the Apiaceae family. Its chemical structure consists of a luteolin aglycone attached to a disaccharide moiety. Flavonoids, as a class, are well-documented for their broad range of biological activities, which are largely attributed to their antioxidant and anti-inflammatory properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide will delve into the specific pharmacological attributes of this compound, drawing from direct evidence where available and leveraging data from its aglycone, luteolin, and related glycosides to provide a thorough understanding of its potential.

Chemical Properties

| Property | Value |

| IUPAC Name | 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-(β-D-apiofuranosyl)-β-D-glucopyranoside |

| Molecular Formula | C₂₆H₂₈O₁₅ |

| Molecular Weight | 580.49 g/mol |

| Class | Flavonoid Glycoside (Flavone) |

| Aglycone | Luteolin |

Pharmacological Properties

Anti-inflammatory Activity

This compound is expected to exhibit significant anti-inflammatory properties, a characteristic feature of its aglycone, luteolin. The primary mechanisms underlying this activity involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.

3.1.1. Inhibition of Pro-inflammatory Mediators

Flavonoids, including luteolin and its derivatives, are known to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response. Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation-associated tissue damage. Additionally, they can modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Luteolin | Nitric Oxide Production (LPS-induced) | RAW 264.7 | 7.6 | [1] |

| Luteolin | Nitric Oxide Production (LPS-induced) | RAW 264.7 | 17.1 | [2] |

3.1.2. Modulation of Pro-inflammatory Cytokines

This compound is likely to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Luteolin has been shown to inhibit the release of these cytokines from activated immune cells.

| Compound | Cytokine | Cell Line | Effect | Reference |

| Luteolin | TNF-α | RAW 264.7 | Inhibition of release | [3] |

| Luteolin | IL-6 | RAW 264.7 | Inhibition of release | [3] |

Antioxidant Activity

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. They can act as potent free radical scavengers and can chelate metal ions, thereby preventing oxidative damage to cellular components. The antioxidant capacity of this compound is attributed to the hydroxyl groups on its luteolin backbone.

Quantitative assessment of antioxidant activity is typically performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While direct IC₅₀ values for this compound are not widely reported, data for luteolin and its glycosides offer valuable insights.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Luteolin | DPPH Radical Scavenging | 2.50 | [4] |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 6.1 |

Signaling Pathway Modulation

The pharmacological effects of this compound are fundamentally linked to its ability to modulate intracellular signaling cascades that regulate inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. Luteolin, the aglycone of this compound, has been demonstrated to inhibit NF-κB activation.

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are key transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, contributing to the expression of inflammatory genes. Luteolin has been shown to inhibit the phosphorylation of MAPKs.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory and antioxidant properties of compounds like this compound.

Cell Culture and Viability Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and culture as described above.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7][8]

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.[8] A standard curve of sodium nitrite (B80452) is used to quantify nitrite concentration.

Cytokine Measurement (ELISA)

-

Culture and treat RAW 264.7 cells with this compound and LPS as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10][11]

Western Blot Analysis for NF-κB and MAPK Pathways

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13]

DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.[14]

-

Ascorbic acid or Trolox can be used as a positive control. The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS Radical Scavenging Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of this compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.[15] The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.

Conclusion

This compound, as a luteolin glycoside, holds considerable promise as a bioactive compound with potent anti-inflammatory and antioxidant properties. While direct experimental data for this compound is still emerging, the extensive research on its aglycone, luteolin, provides a strong foundation for predicting its pharmacological profile. The primary mechanisms of action are likely to involve the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound's therapeutic potential. Future research should focus on obtaining specific quantitative data for this compound to fully elucidate its structure-activity relationship and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. japsonline.com [japsonline.com]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bowdish.ca [bowdish.ca]

- 11. h-h-c.com [h-h-c.com]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Graveobioside A: A Mechanistic Overview Based on Flavonoid Biology

Disclaimer: Scientific literature containing specific, in-depth mechanistic studies, quantitative data, or detailed experimental protocols for Graveobioside A is exceptionally limited. This document provides a comprehensive overview based on its classification as a flavonoid glycoside, extrapolating from the well-documented mechanisms of this broad class of compounds. The signaling pathways and mechanisms described herein represent the general activities of flavonoids and should be considered hypothetical for this compound pending direct experimental evidence.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically a flavone (B191248) glycoside.[1] It is structurally composed of the flavone luteolin (B72000) linked to a disaccharide. It has been identified in various plants, including celery (Apium graveolens) and bell peppers (Capsicum annuum).[1][2] As a member of the flavonoid family, this compound is presumed to share the diverse biological activities characteristic of this class of polyphenolic compounds, which are extensively studied for their antioxidant, anti-inflammatory, and anticancer properties.[3][4] The biological activity of flavonoids is closely related to their chemical structure, including the arrangement of hydroxyl groups and the nature of glycosidic attachments.[3]

Core Mechanisms of Action of Flavonoids

The therapeutic potential of flavonoids stems from their ability to modulate multiple cellular signaling pathways and enzyme activities. The primary mechanisms are broadly categorized into antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Flavonoids are potent antioxidants that can mitigate oxidative stress through several mechanisms:

-

Direct Radical Scavenging: They can directly donate a hydrogen atom to neutralize highly reactive oxygen and nitrogen species (ROS/RNS), preventing damage to lipids, proteins, and DNA.[3]

-

Metal Ion Chelation: Flavonoids can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from catalyzing the formation of free radicals via the Fenton reaction.[3]

-

Modulation of Antioxidant Enzymes: They can enhance the activity and expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Flavonoids exert anti-inflammatory effects by targeting critical points in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[6][7] Many flavonoids have been shown to inhibit the IKK complex, thereby preventing NF-κB activation.[7]

Additionally, flavonoids can modulate other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which also play a role in regulating the expression of inflammatory mediators.[6]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Flavonoids can combat cancer through a variety of mechanisms that affect tumor initiation, promotion, and progression:[5]

-

Induction of Apoptosis: They can trigger programmed cell death in malignant cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

-

Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells at various checkpoints in the cell cycle, preventing their division.[5]

-

Inhibition of Angiogenesis: They can suppress the formation of new blood vessels required for tumor growth and metastasis.

-

Modulation of Pro-survival Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway , can be inhibited by flavonoids, leading to reduced cancer cell survival and proliferation.[8]

Quantitative Data & Experimental Protocols

A thorough review of published literature reveals an absence of specific quantitative data (e.g., IC₅₀, Kᵢ values) and detailed experimental protocols concerning the mechanism of action of this compound. To advance the understanding of this specific compound, the following experimental approaches, commonly used for flavonoids, would be required.

General Experimental Workflow for Flavonoid Analysis

The workflow below illustrates a typical process for investigating the bioactivity of a purified plant compound like this compound.

Caption: General experimental workflow for mechanistic analysis of a flavonoid.

Example Protocol: In Vitro NF-κB Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., this compound) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for protein analysis, 6 hours for gene expression).

-

Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of IKK, IκBα, and NF-κB p65 to assess the activation state of the pathway.

-

RT-qPCR Analysis: Total RNA is extracted, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers for target genes like Tnf-α, Il-6, and Nos2 to measure changes in mRNA levels.

Conclusion and Future Directions

This compound, as a flavonoid, holds potential for various health-promoting activities. However, the current body of scientific evidence is insufficient to define its specific mechanism of action. Based on the extensive research on the flavonoid class, it is plausible that this compound acts as an antioxidant and modulates key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

To validate these hypotheses and fully characterize its therapeutic potential, dedicated research is essential. Future studies should focus on isolating sufficient quantities of this compound for rigorous in vitro and in vivo testing, identifying its specific molecular targets, and elucidating the precise signaling cascades it modulates. Such work is critical to transitioning from the general promise of flavonoids to the specific application of this compound in a therapeutic or nutraceutical context.

References

- 1. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017829) - FooDB [foodb.ca]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Graveobioside A: A Technical Guide for Researchers

An In-Depth Analysis of Preclinical Data and Mechanisms of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Graveobioside A, a flavonoid glycoside identified as Luteolin (B72000) 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside), has emerged as a compound of interest in phytopharmaceutical research. While direct and extensive studies on this compound are limited, a comprehensive analysis of its aglycone, Luteolin, provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available preclinical data on Luteolin, offering insights into the prospective anti-inflammatory, anticancer, and neuroprotective activities of this compound. This document presents quantitative data from relevant studies, details key experimental methodologies, and visualizes the intricate signaling pathways implicated in its mechanism of action. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts centered on this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of pharmacological activities. This compound, a member of this class, is a glycoside of the flavone (B191248) Luteolin. Structurally, it consists of a Luteolin molecule attached to a disaccharide composed of apiose and glucose. While research directly investigating this compound is in its nascent stages, the extensive body of literature on its aglycone, Luteolin, offers significant predictive value for its biological effects. It is widely understood that many flavonoid glycosides are hydrolyzed in vivo by intestinal microflora, releasing their aglycones which are then absorbed and exert systemic effects[1][2][3]. This guide, therefore, leverages the robust data available for Luteolin to build a comprehensive profile of the potential therapeutic applications of this compound.

This document will explore the potential anti-inflammatory, anticancer, and neuroprotective properties of this compound, drawing parallels from established findings for Luteolin. We will present available quantitative data in a structured format, provide detailed experimental protocols for key assays, and illustrate the complex signaling pathways involved using Graphviz diagrams.

Physicochemical Properties and Bioavailability

This compound is an anthoxanthin glycoside with the molecular formula C26H28O15 and a molecular weight of 580.49 g/mol . It is typically a solid, appearing off-white to light yellow.

Solubility and Formulation: For in vitro studies, this compound is soluble in DMSO at a concentration of 100 mg/mL (172.27 mM), often requiring ultrasonication. For in vivo experiments, various formulations have been proposed to achieve a clear solution at concentrations of at least 2.5 mg/mL (4.31 mM). These include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.

Metabolism and Bioavailability: The bioavailability of flavonoid glycosides is a critical factor in their therapeutic efficacy. Generally, glycosides are not readily absorbed in their intact form. Intestinal bacteria often hydrolyze the glycosidic bond, releasing the aglycone (in this case, Luteolin), which is then absorbed. The oral bioavailability of Luteolin itself has been reported to be around 26% in rats, while its 7-O-glucoside shows a bioavailability of approximately 10%[3][4]. The biotransformation of Luteolin-7-O-glucoside to Luteolin in the gastrointestinal tract is a key step for its systemic effects[4]. It is plausible that this compound follows a similar metabolic pathway, with the apiosyl-glucoside moiety being cleaved to release Luteolin.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound is inferred from the extensive research on its aglycone, Luteolin. The following sections summarize the key findings in the areas of anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Potential

Luteolin has demonstrated potent anti-inflammatory properties in numerous preclinical models. Its mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Key Mechanisms:

-

Inhibition of NF-κB Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[5][6].

-

Modulation of MAPK Pathway: Luteolin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the inhibition of p38, ERK, and JNK phosphorylation. This modulation contributes to the downregulation of inflammatory responses[7][8].

-

Suppression of Inflammatory Mediators: Luteolin effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins[5][9].

Quantitative Data on Anti-inflammatory Activity of Luteolin:

| Model | Assay | Concentration/Dose | Effect | Reference |

| RAW 264.7 Macrophages | NO Production | 5-25 µM | Dose-dependent inhibition of LPS-induced NO production. | [5] |

| RAW 264.7 Macrophages | TNF-α & IL-6 Production | 5-25 µM | Dose-dependent inhibition of LPS-induced TNF-α and IL-6. | [5] |

| Carrageenan-induced paw edema (mice) | Paw Edema Volume | 10 and 50 mg/kg (oral) | Significant suppression of paw edema. | [7] |